3,3-Dimethyl-1-butene

Catalog No.
S1973008
CAS No.
558-37-2
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-1-butene

CAS Number

558-37-2

Product Name

3,3-Dimethyl-1-butene

IUPAC Name

3,3-dimethylbut-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3

InChI Key

PKXHXOTZMFCXSH-UHFFFAOYSA-N

SMILES

CC(C)(C)C=C

Canonical SMILES

CC(C)(C)C=C

Precursor for Synthetic Musks

,3-Dimethyl-1-butene, also known as neohexene, finds application in the scientific research of fragrance development, particularly for synthetic musks. Its reaction with p-cymene allows researchers to explore the creation of novel musk fragrances with desirable properties. These synthetic musks are valuable alternatives to natural musk sources, which can be ethically and environmentally controversial.

Catalyst for C-H Activation Studies

Due to its specific structure, 3,3-dimethyl-1-butene serves as a convenient hydrogen acceptor in scientific research focused on C-H activation. C-H activation refers to the chemical process of breaking the bond between a carbon (C) atom and a hydrogen (H) atom in a molecule. This is a fundamental reaction in organic chemistry, and researchers use neohexene to study the mechanisms and efficiency of various C-H activation catalysts [].

3,3-Dimethyl-1-butene is an organic compound with the molecular formula C6H12C_6H_{12} and a molecular weight of approximately 84.16 g/mol. It is classified as an alkene due to the presence of a double bond between the first and second carbon atoms in its chain. The compound is also known by several other names, including tert-butylethene, neohexene, and trimethylvinylmethane, reflecting its branched structure and various chemical properties .

3,3-Dimethyl-1-butene appears as a colorless liquid at room temperature and has a characteristic odor. Its structure consists of a six-carbon chain with two methyl groups attached to the third carbon atom, giving it unique steric properties that influence its reactivity and interactions with other substances .

Neohexene is a flammable liquid and should be handled with appropriate safety precautions. It is considered a mild skin irritant [].

  • Hazard classification: Flammable liquid (Hazard statement H225) []
  • Skin irritant: May cause skin irritation (Hazard statement H315) []
Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen can convert 3,3-dimethyl-1-butene into 2,2-dimethylbutane. This reaction typically occurs in the presence of a catalyst such as palladium or platinum:
    C6H12+H2C6H14C_6H_{12}+H_2\rightarrow C_6H_{14}
  • Isomerization: Under acidic conditions, it can undergo skeletal isomerization to form different structural isomers .
  • Polymerization: It can also act as a monomer in polymerization reactions to produce polymers used in various industrial applications.

Several methods exist for synthesizing 3,3-dimethyl-1-butene:

  • Dehydration of Alcohols: One common method involves the dehydration of 2,3-dimethyl-2-butanol using an acid catalyst.
  • Metathesis Reactions: This compound can also be synthesized through metathesis reactions involving other alkenes.
  • Cracking Processes: It may be produced as a byproduct in the cracking of larger hydrocarbons during petroleum refining processes.

These methods highlight its accessibility from both synthetic routes and natural sources .

3,3-Dimethyl-1-butene has several industrial applications:

  • Chemical Intermediate: It serves as an intermediate in the production of various chemicals and polymers.
  • Fuel Additive: Due to its branched structure, it can enhance the octane rating when blended into fuels.
  • Synthesis of Synthetic Musks: It is used in the synthesis of certain synthetic musk fragrances .

Research indicates that 3,3-dimethyl-1-butene interacts with various catalysts during reactions such as isomerization and hydrogenation. Studies have shown that its behavior under different conditions can provide insights into reaction mechanisms involving similar alkenes . Additionally, investigations into its combustion properties reveal how structural variations among alkenes influence their reactivity and efficiency as fuel components.

Several compounds share structural similarities with 3,3-dimethyl-1-butene. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
2-Methyl-1-buteneC5H10C_5H_{10}Linear structure; less steric hindrance than 3,3-DMB
2,2-DimethylpropeneC5H10C_5H_{10}Similar branching; different double bond position
2,3-Dimethyl-2-buteneC6H12C_6H_{12}More stable due to tertiary carbon involvement
NeohexeneC6H12C_6H_{12}Isomer with similar formula; used in synthetic musk

The uniqueness of 3,3-dimethyl-1-butene lies in its specific branching pattern and double bond configuration, which influence its chemical behavior compared to these similar compounds .

XLogP3

2.7

Boiling Point

41.2 °C

Melting Point

-115.2 °C

UNII

01ZB73D2KK

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (79.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (79.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (56.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (34.78%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

430.53 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

558-37-2

Wikipedia

3,3-dimethyl-1-butene

General Manufacturing Information

1-Butene, 3,3-dimethyl-: ACTIVE

Dates

Modify: 2023-08-16
Voica et al. Guided desaturation of unactivated aliphatics. Nature Chemistry, doi: 10.1038/nchem.1385, published online 8 July 2012 http://www.nature.com/nchem
Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020

Explore Compound Types